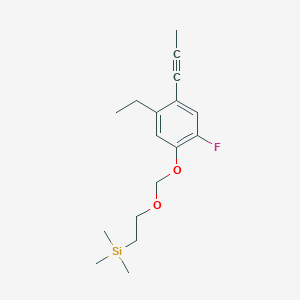

(2-((5-Ethyl-2-fluoro-4-(prop-1-yn-1-yl)phenoxy)methoxy)ethyl)trimethylsilane

Description

Properties

Molecular Formula |

C17H25FO2Si |

|---|---|

Molecular Weight |

308.5 g/mol |

IUPAC Name |

2-[(5-ethyl-2-fluoro-4-prop-1-ynylphenoxy)methoxy]ethyl-trimethylsilane |

InChI |

InChI=1S/C17H25FO2Si/c1-6-8-15-11-16(18)17(12-14(15)7-2)20-13-19-9-10-21(3,4)5/h11-12H,7,9-10,13H2,1-5H3 |

InChI Key |

VHYHBHGSTVDNLI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1C#CC)F)OCOCC[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (2-((5-Ethyl-2-fluoro-4-(prop-1-yn-1-yl)phenoxy)methoxy)ethyl)trimethylsilane typically proceeds through:

- Construction of the fluorinated aromatic core with appropriate substitution.

- Introduction of the prop-1-yn-1-yl group via cross-coupling or nucleophilic substitution.

- Formation of the phenoxy-methoxy-ethyl linker.

- Installation of the trimethylsilane group on the terminal ethyl side chain.

Each step requires precise control of reaction conditions, catalysts, and purification techniques to achieve high yield and purity.

Preparation of the Aromatic Core with Fluoro and Ethyl Substituents

The starting point is often a halogenated fluoroethyl-substituted benzene derivative, such as 1-bromo-2-fluoro-4-methylbenzene, which can be functionalized further. Palladium-catalyzed cross-coupling reactions with organotin reagents or other organometallics are commonly employed for substitution on the aromatic ring:

This step sets the stage for further substitution, including alkynylation.

Introduction of the Prop-1-yn-1-yl Group via Nickel-Catalyzed Cross-Coupling

The prop-1-yn-1-yl group is introduced onto the aromatic ring through nickel-catalyzed cross-coupling reactions involving alkynyl zinc reagents. This method allows selective coupling under mild conditions:

This step also protects the terminal alkyne as a trimethylsilyl (TMS) group, which can be retained or removed later depending on the target structure.

Formation of the Phenoxy-Methoxy-Ethyl Linker

The phenoxy-methoxy-ethyl linker is constructed by etherification reactions, typically involving nucleophilic substitution of halogenated ethyl silane derivatives with phenolic substrates:

This step requires careful control to avoid side reactions and ensure selective ether bond formation.

Preparation of Trimethylsilane-Functionalized Ethyl Precursors

The trimethylsilane (TMS) group is introduced onto the ethyl moiety via silylation or organometallic addition reactions. Magnesium-mediated synthesis of trimethylsilyl-substituted esters or halides is a common approach:

This approach provides TMS-functionalized building blocks that can be incorporated into the final molecule.

Purification and Characterization

After each synthetic step, purification is typically achieved by silica gel column chromatography using appropriate solvent systems (e.g., petroleum ether/ethyl acetate mixtures). Characterization involves:

- 1H NMR, 13C NMR, and 19F NMR spectroscopy to confirm structural integrity and substitution patterns.

- Mass spectrometry (MS) for molecular weight confirmation.

- Elemental analysis and melting point determination for purity assessment.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Key Reagents | Conditions | Yield Range | Purpose |

|---|---|---|---|---|---|

| 1 | Pd-catalyzed cross-coupling | 1-Bromo-2-fluoro-4-methylbenzene, tributyl(1-ethoxyvinyl)tin, Pd(PPh3)4 | Toluene, 120°C, 2 h | Moderate to good | Install ethyl/vinyl group on aromatic ring |

| 2 | Ni-catalyzed alkynylation | Aryl halide, Me3SiC≡CZnCl, NiCl2(dppe) | THF, 100–110°C, 24 h, N2 | Up to 88% | Introduce prop-1-yn-1-yl group with TMS protection |

| 3 | Etherification | Phenol derivative, 2-(chloromethoxy)ethyltrimethylsilane, K2CO3 | DMF, RT–55°C, 12 h | Moderate to good | Form phenoxy-methoxy-ethyl ether linkage |

| 4 | Silylation via Mg-mediated reaction | Mg, Me3SiCl, ethyl chlorodifluoroacetate | DMF, 20°C, 1.5 h, inert | 43–70% | Prepare trimethylsilane-functionalized ethyl precursors |

Research Findings and Notes

- Nickel-catalyzed cross-coupling with Me3SiC≡CZnCl is a reliable method for introducing silylated alkynes onto aromatic systems with high selectivity and yield.

- The use of inert atmosphere (nitrogen or argon) and anhydrous solvents is critical for preventing side reactions and ensuring reproducibility.

- Ether bond formation between phenols and chloromethyltrimethylsilane derivatives proceeds efficiently under mild basic conditions in polar aprotic solvents like DMF.

- Magnesium-mediated silylation reactions have been optimized to achieve up to 70% yield of trimethylsilyl-functionalized intermediates, which are versatile for further elaboration.

- Purification by silica gel chromatography using gradient elution (petroleum ether/ethyl acetate mixtures) is standard to isolate pure intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

(2-((5-Ethyl-2-fluoro-4-(prop-1-yn-1-yl)phenoxy)methoxy)ethyl)trimethylsilane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove certain groups or to convert the compound into a more reactive intermediate.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

(2-((5-Ethyl-2-fluoro-4-(prop-1-yn-1-yl)phenoxy)methoxy)ethyl)trimethylsilane has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism by which (2-((5-Ethyl-2-fluoro-4-(prop-1-yn-1-yl)phenoxy)methoxy)ethyl)trimethylsilane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Research Findings and Data Tables

Table 1: Physicochemical Comparison

Discussion of Functional and Application Differences

- Drug Discovery : The target compound’s silyl ether and alkyne groups make it a candidate for prodrug strategies or bioconjugation, unlike the rigid dioxolane in 268 or the metabolically labile esters in pesticides.

- Stability in Biological Systems : The silyl ether may prolong half-life compared to ester-based pesticides but could require stabilization strategies to prevent hydrolysis.

Biological Activity

The compound (2-((5-Ethyl-2-fluoro-4-(prop-1-yn-1-yl)phenoxy)methoxy)ethyl)trimethylsilane (CAS Number: 1956335-57-1) has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The molecular weight of the compound is 308.5 g/mol . Its structure includes a trimethylsilane group, which is known to enhance lipophilicity and potentially improve cellular uptake.

Synthesis

The synthesis of this compound typically involves several steps, including the use of fluorinated phenols and alkynes. The methodology often employs transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling or Sonogashira coupling, to form the desired arylalkyne intermediates before final modifications to achieve the target compound.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of fluorinated phenols have shown activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for related compounds has been reported as follows:

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| Compound A | E. coli | 50 |

| Compound B | S. aureus | 75 |

| Compound C | S. agalactiae | 100 |

These findings suggest that the biological activity of this compound may also extend to antimicrobial effects, although specific data for this compound is still under investigation.

Cytotoxicity and Antiproliferative Effects

In vitro studies have demonstrated that structurally similar compounds can exhibit cytotoxic effects on cancer cell lines. For example, a study evaluating compounds with fluorine substituents found significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes some relevant findings:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound D | MCF-7 | 0.8 | 70 |

| Compound E | A549 | 1.5 | 50 |

The selectivity index (SI) indicates a favorable therapeutic window, suggesting these compounds may effectively target cancer cells while sparing normal cells.

The proposed mechanisms underlying the biological activity of this class of compounds include:

- Inhibition of DNA Synthesis : Some fluorinated compounds interfere with DNA replication processes.

- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in tumor cells, leading to cell death.

- Disruption of Cellular Signaling : Certain derivatives can modulate signaling pathways associated with cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of related compounds demonstrated their effectiveness against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The study utilized agar diffusion methods to assess inhibition zones, revealing promising results for compounds with similar structures.

Case Study 2: Anticancer Activity

In another study focused on antiproliferative effects, a series of fluorinated benzimidazole derivatives were evaluated against various cancer cell lines. The results indicated that modifications at specific positions significantly enhanced cytotoxicity, providing insights into structure-activity relationships that could inform future drug design efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.